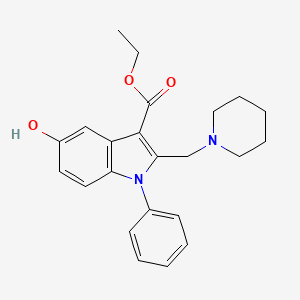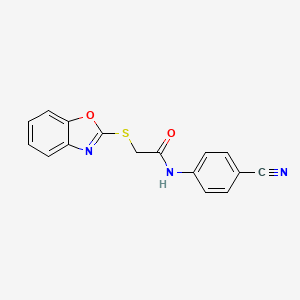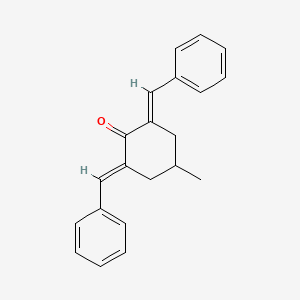![molecular formula C22H20N2O5 B11531622 N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline](/img/structure/B11531622.png)
N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXYPHENYL)METHANIMINE is a complex organic compound characterized by its unique structural features, including benzyl, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXY-PHENYL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of methoxy groups to the aromatic ring.
Benzylation: The attachment of a benzyl group.
Formation of the imine: The final step involves the condensation of the nitrobenzyl methoxy compound with 2-methoxyphenylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXY-PHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted benzyl compounds, and other functionalized aromatic compounds.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXY-PHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXY-PHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: Shares the methoxy functional group but differs in structure and applications.
N,N-Diisopropylethylamine: Similar in having an amine group but with different substituents and properties.
Triethylamine: Another amine compound with different substituents.
Uniqueness
(E)-1-[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]-N-(2-METHOXY-PHENYL)METHANIMINE is unique due to its combination of benzyl, methoxy, and nitro groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20N2O5/c1-27-20-11-7-6-10-18(20)23-14-17-12-21(28-2)22(13-19(17)24(25)26)29-15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
InChI Key |
COGBNKATZXKUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate](/img/structure/B11531551.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11531580.png)
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531582.png)
![2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B11531590.png)
![(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide](/img/structure/B11531604.png)

![N-(2,3-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11531615.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11531617.png)

